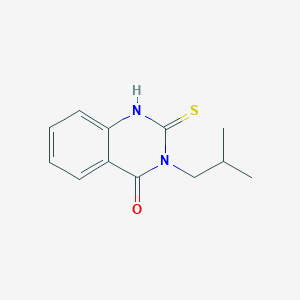

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Vue d'ensemble

Description

3-Isobutyl-2-mercapto-3H-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with an isobutyl group at the 3-position and a mercapto group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and isobutyl isothiocyanate.

Formation of Intermediate: The reaction between 2-aminobenzamide and isobutyl isothiocyanate in the presence of a base such as triethylamine leads to the formation of an intermediate thiourea derivative.

Cyclization: The intermediate thiourea derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone core structure.

Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Isobutyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various alkyl or aryl-substituted quinazolinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-Isobutyl-2-mercapto-3H-quinazolin-4-one exhibits potential anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy. For instance, derivatives of quinazolinones have been synthesized and screened for their efficacy against various cancer cell lines, demonstrating significant reductions in cell viability compared to standard treatments like 5-fluorouracil (5-FU) .

Mechanism of Action

The compound's mechanism involves binding to active sites or allosteric sites on enzymes, disrupting critical biological pathways. This inhibition can lead to therapeutic effects, particularly in targeting cancer-related enzymes and pathways .

Antimicrobial Activity

Effectiveness Against Bacterial Strains

Quinazolinones, including this compound, have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrate its ability to inhibit bacterial growth without significant cytotoxicity to human cells .

Biological Research Applications

Tool Compound in Biological Studies

This compound serves as a valuable tool in biological research for studying pathways involving quinazolinones. Its structural properties allow researchers to explore structure–activity relationships (SAR) and develop new derivatives with enhanced biological activities .

Industrial Applications

Development of New Materials

Beyond its medicinal properties, this compound may find applications in the development of new materials with specific chemical properties. Its unique molecular structure could be leveraged in creating compounds with tailored functionalities for various industrial applications .

Case Studies and Research Findings

Recent studies have focused on the SAR of quinazolinones. A notable study evaluated multiple variants of quinazolinone structures, revealing that modifications at specific positions significantly impact antibacterial efficacy. For example, compounds with electron-donating groups showed enhanced activity against biofilm formation in Pseudomonas aeruginosa .

Moreover, the synthesis and evaluation of new derivatives have demonstrated promising results in reducing cell viability in colorectal cancer cell lines (HT-29 and SW620), highlighting the therapeutic potential of these compounds .

Mécanisme D'action

The mechanism of action of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.

Pathways Involved: By inhibiting these enzymes, the compound disrupts key pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercapto-3H-quinazolin-4-one: Lacks the isobutyl group at the 3-position.

3-Isobutyl-4H-quinazolin-2-one: Has the isobutyl group at the 3-position but lacks the mercapto group at the 2-position.

3-Isobutyl-2-methyl-3H-quinazolin-4-one: Has a methyl group instead of a mercapto group at the 2-position.

Uniqueness

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the isobutyl group at the 3-position and the mercapto group at the 2-position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Activité Biologique

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease management. The unique structure, characterized by an isobutyl group at the 3-position and a mercapto group at the 2-position, contributes to its distinct biological properties.

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with isobutyl isothiocyanate, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of bases such as triethylamine and dehydrating agents like phosphorus oxychloride.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. Specifically, this compound has been studied for its efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism of action involves inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | ≤ 64 μg/mL | Effective |

| Control (Penicillin) | > 128 μg/mL | Ineffective |

Anticancer Activity

The compound has also shown promise as an anticancer agent. It targets specific enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases. By inhibiting these enzymes, it disrupts critical signaling pathways and induces apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of cancer cell lines compared to untreated controls. The compound exhibited a dose-dependent effect, highlighting its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical biochemical pathways:

-

Enzyme Inhibition : The compound inhibits key enzymes such as:

- Tyrosine Kinases : Involved in cell signaling pathways that regulate cell growth and differentiation.

- Topoisomerases : Essential for DNA replication and transcription.

- Pathway Disruption : By interfering with these enzymes, the compound disrupts pathways associated with cell survival and proliferation, leading to apoptosis in cancerous cells .

Comparative Analysis

When compared to similar compounds within the quinazolinone family, this compound stands out due to its unique combination of functional groups which enhances its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Mercapto-3H-quinazolin-4-one | Lacks isobutyl group | Moderate antimicrobial |

| 3-Isobutyl-4H-quinazolin-2-one | Lacks mercapto group | Lower anticancer activity |

| 3-Isobutyl-2-methyl-3H-quinazolin-4-one | Methyl instead of mercapto | Reduced biological activity |

Propriétés

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUKOKQKYFARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350011 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117038-39-8 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.